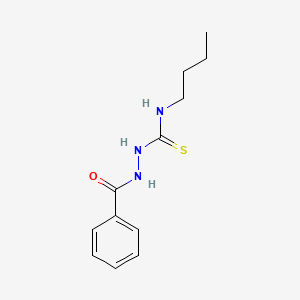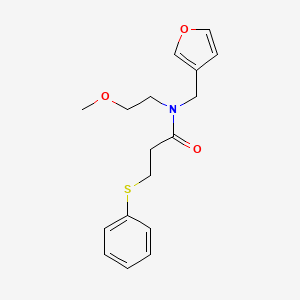
1-Benzamido-3-butylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzamido-3-butylthiourea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a thiourea derivative that has been synthesized for various purposes, including as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Benzamido-3-butylthiourea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. The compound has also been reported to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
Studies have shown that 1-Benzamido-3-butylthiourea can modulate the expression of various genes involved in inflammation and oxidative stress. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzamido-3-butylthiourea in lab experiments is its relatively low toxicity. It has been reported to have a high therapeutic index, which makes it a promising candidate for further development. However, the compound has poor solubility in water, which may limit its use in certain experiments. Additionally, more studies are needed to determine the optimal dosage and administration route for the compound.
Orientations Futures
There are several potential future directions for the research on 1-Benzamido-3-butylthiourea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that the compound can protect against oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases. Another potential application is in the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cell lines in vitro, and more studies are needed to determine its efficacy in vivo. Additionally, further research is needed to elucidate the mechanism of action of the compound and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 1-Benzamido-3-butylthiourea is a promising compound that has potential applications in various fields of research. Its unique properties, including its anti-inflammatory, anti-tumor, and anti-diabetic effects, make it a promising candidate for further development. However, more studies are needed to determine its optimal dosage, administration route, and mechanism of action. The future research on this compound may lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Benzamido-3-butylthiourea involves the reaction of butylamine and potassium thiocyanate, followed by the reaction with benzoyl chloride. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
1-Benzamido-3-butylthiourea has been extensively studied for its potential pharmacological properties. It has been investigated as an anti-inflammatory, anti-tumor, and anti-diabetic agent. The compound has also been explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-benzamido-3-butylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-2-3-9-13-12(17)15-14-11(16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUKJASADDCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Butylcarbamothioyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)




![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)
![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)

![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)


![2-Ethyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2868414.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2868416.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)